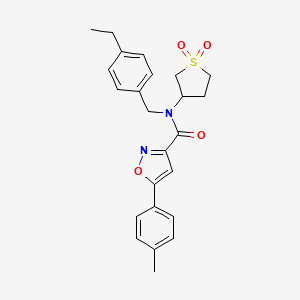![molecular formula C18H15BrN2OS B11352592 2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11352592.png)
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、ベンズアミド類に属する有機化合物です。臭素原子、チアゾール環、メチルフェニル基の存在が特徴です。
製法
合成経路と反応条件
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドの合成は、一般的に以下の手順で行われます。
チアゾール環の形成: チアゾール環は、α-ハロケトンとチオアミドを反応させるハントシュ・チアゾール合成によって合成できます。
アミド化: 最終段階では、チアゾール誘導体をベンゾイルクロリドと反応させて、トリエチルアミンなどの塩基の存在下でベンズアミド部分を形成します。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を大規模で行うものと考えられます。反応条件、例えば温度、溶媒、反応時間などを最適化することで、収率と純度を最大限に高めることが重要です。
化学反応解析
反応の種類
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、以下の反応を含むさまざまな化学反応を起こすことができます。
置換反応: 臭素原子は、適切な条件下でアミンやチオールなどの他の求核剤と置換することができます。
酸化と還元: この化合物は、使用する試薬や条件に応じて、酸化と還元反応を受けることができます。
カップリング反応: チアゾール環は、鈴木カップリングやヘックカップリングなどのカップリング反応に関与して、より複雑な構造を形成することができます。
一般的な試薬と条件
N-ブロモスクシンイミド (NBS): 臭素化反応に使用されます.
トリエチルアミン: アミド化反応で塩基として使用されます。
パラジウム触媒: 鈴木カップリングやヘックカップリングなどのカップリング反応に使用されます。
生成される主な生成物
これらの反応で生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、置換反応はさまざまな置換ベンズアミドを生成する可能性があり、カップリング反応はより複雑なチアゾール誘導体を生成する可能性があります。
科学研究における用途
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌活性や抗がん活性など、その潜在的な生物活性を研究されています。
医学: 薬剤開発を含む、その潜在的な治療用途について調査されています。
産業: 新規材料の開発や他の工業用化学物質の前駆体として使用されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction, where the thiazole derivative is reacted with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The thiazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Triethylamine: Used as a base in amidation reactions.
Palladium Catalysts: Used in coupling reactions such as Suzuki or Heck coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex thiazole derivatives.
科学的研究の応用
2-bromo-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
作用機序
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドの作用機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に作用し、さまざまな生物学的効果をもたらす可能性があります。関連する正確な分子経路を解明するには、さらなる実験的研究が必要です。
類似化合物との比較
類似化合物
独自性
2-ブロモ-N-{[2-(4-メチルフェニル)-1,3-チアゾール-4-イル]メチル}ベンズアミドは、チアゾール環の存在とベンズアミド部分の特定の置換パターンによってユニークです。この構造上の独自性は、他の類似化合物と比べて、明確な化学的および生物学的特性を付与する可能性があります。
特性
分子式 |
C18H15BrN2OS |
|---|---|
分子量 |
387.3 g/mol |
IUPAC名 |
2-bromo-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]benzamide |
InChI |
InChI=1S/C18H15BrN2OS/c1-12-6-8-13(9-7-12)18-21-14(11-23-18)10-20-17(22)15-4-2-3-5-16(15)19/h2-9,11H,10H2,1H3,(H,20,22) |
InChIキー |
KVYMALWPZHVONO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC=CC=C3Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-6-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-1-benzothiophene-2-carboxamide](/img/structure/B11352517.png)
![{1-[(4-Chlorobenzyl)sulfonyl]piperidin-4-yl}[4-(4-fluorophenyl)piperazin-1-yl]methanone](/img/structure/B11352518.png)


![2-(3-chlorophenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11352536.png)
![3,5,6-trimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B11352537.png)

![5-[(4-chlorobenzyl)(furan-2-ylmethyl)amino]-2-(ethylsulfonyl)-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11352566.png)
![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-N-(pyridin-2-ylmethyl)pyrrolidine-3-carboxamide](/img/structure/B11352571.png)
![2-(4-methoxyphenoxy)-N-{[1-(4-methylpiperazin-1-yl)cyclohexyl]methyl}acetamide](/img/structure/B11352578.png)
![5-(4-ethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11352583.png)
![2-(4-fluorophenoxy)-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]acetamide](/img/structure/B11352588.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B11352598.png)
methanone](/img/structure/B11352606.png)
